3-Bromo-5-fluoro-N,2-dimethoxybenzamide
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Overview
Description
3-Bromo-5-fluoro-N,2-dimethoxybenzamide is an organic compound with the molecular formula C9H9BrFNO3 It is a derivative of benzamide, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-N,2-dimethoxybenzamide typically involves the bromination and fluorination of a benzamide precursor. One common method is the reaction of 3-bromo-5-fluoroaniline with dimethyl carbonate in the presence of a base, such as potassium carbonate, to form the desired benzamide derivative . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-N,2-dimethoxybenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products Formed
Substitution Reactions: Products with different substituents on the benzene ring.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
3-Bromo-5-fluoro-N,2-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-N,2-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoroaniline: A precursor in the synthesis of 3-Bromo-5-fluoro-N,2-dimethoxybenzamide.
3-Bromo-5-fluorobenzonitrile: Another fluorinated bromobenzene derivative with different functional groups.
3-Bromo-5-fluoro-N-methoxybenzamide: A structurally similar compound with a single methoxy group.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, as well as two methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H9BrFNO3 |
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Molecular Weight |
278.07 g/mol |
IUPAC Name |
3-bromo-5-fluoro-N,2-dimethoxybenzamide |
InChI |
InChI=1S/C9H9BrFNO3/c1-14-8-6(9(13)12-15-2)3-5(11)4-7(8)10/h3-4H,1-2H3,(H,12,13) |
InChI Key |
XGDFNXRDCSOHTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)F)C(=O)NOC |
Origin of Product |
United States |
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